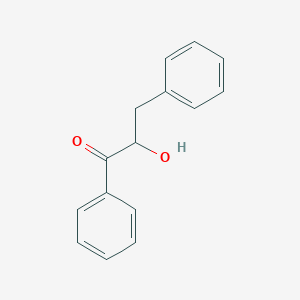

2-Hydroxy-1,3-diphenylpropan-1-one

Descripción general

Descripción

2-Hydroxy-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C15H14O2 It is a hydroxy ketone, characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) attached to a propane backbone with two phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hydroxy-1,3-diphenylpropan-1-one can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,3-diphenylpropane-1,2-dione. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated temperatures and pressures .

Another method involves the reduction of 1,3-diphenylpropane-1,2-dione using sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. This reaction proceeds at room temperature and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity of the desired product. The reaction conditions are optimized to ensure the complete conversion of starting materials and minimize the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 1,3-diphenylpropane-1,2-dione using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The ketone group can be reduced to form 2-hydroxy-1,3-diphenylpropan-1-ol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Methanesulfonyl chloride (MsCl), triethylamine (Et3N)

Major Products Formed

Oxidation: 1,3-Diphenylpropane-1,2-dione

Reduction: 2-Hydroxy-1,3-diphenylpropan-1-ol

Substitution: Mesylated derivatives and other substituted products

Aplicaciones Científicas De Investigación

Organic Chemistry

2-Hydroxy-1,3-diphenylpropan-1-one serves as an intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. For example:

- Oxidation : Can be oxidized to form 1,3-diphenylpropan-1,3-dione.

- Reduction : Can be reduced to form 2-hydroxy-1,3-diphenylpropan-1-ol.

These reactions are crucial for developing more complex organic molecules .

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro tests demonstrated inhibition of bacterial growth at concentrations as low as 50 µg/mL .

- Antioxidant Activity : The compound shows significant antioxidant properties, primarily attributed to its hydroxyl group. It can neutralize free radicals, thereby protecting cells from oxidative stress .

Pharmaceutical Applications

Due to its biological activities, this compound is investigated for potential therapeutic effects. It serves as a precursor for synthesizing pharmaceutical compounds that may exhibit enhanced biological activity. Its role as a positive allosteric modulator (PAM) for nAChR-mediated diseases has been highlighted in recent studies .

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Screening : In vitro tests demonstrated that the compound inhibited bacterial growth effectively.

- Antioxidant Evaluation : The DPPH assay indicated strong antioxidant activity by significantly reducing DPPH radical concentration at varying doses.

- Pharmacological Applications : Investigations into its potential as a therapeutic agent have highlighted its role as a precursor in synthesizing more complex pharmaceutical compounds that may exhibit enhanced biological activity .

Mecanismo De Acción

The mechanism of action of 2-hydroxy-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may act as an allosteric modulator of certain receptors, influencing their signaling pathways .

Comparación Con Compuestos Similares

2-Hydroxy-1,3-diphenylpropan-1-one can be compared with similar compounds such as:

1,3-Diphenylpropane-1,2-dione: This compound lacks the hydroxyl group and has different reactivity and applications.

2,3-Dihydroxy-1,3-diphenylpropan-1-one:

1,3-Diphenylpropan-1-one: This compound lacks both the hydroxyl and the second ketone group, making it less reactive in certain chemical reactions.

The presence of the hydroxyl group in this compound makes it unique and provides additional reactivity and versatility in chemical synthesis and biological applications.

Actividad Biológica

2-Hydroxy-1,3-diphenylpropan-1-one, also known as benzoin, is an organic compound with the molecular formula . It features a hydroxyl group and two phenyl groups attached to a propanone structure. This compound has gained attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl and ketone functionalities allow it to form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors. This interaction can modulate the activity of target proteins, leading to a variety of biological effects, such as:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : It has been shown to influence inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.

- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

- Antioxidant Studies : Research demonstrated that the compound scavenges free radicals effectively, which is crucial for its potential use in cosmetic formulations aimed at reducing oxidative damage.

- Anti-inflammatory Mechanisms : In vitro studies indicated that this compound could downregulate pro-inflammatory cytokines, suggesting its utility in managing chronic inflammatory diseases .

- Anticancer Activity : A study investigated its effects on various cancer cell lines and found that it induced apoptosis through the mitochondrial pathway. The compound was shown to activate caspases and alter the expression of Bcl-2 family proteins .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Effects | Anticancer Potential |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 1,3-Diphenyl-2-propenone (Chalcone) | Moderate | Low | High |

| 2,3-Dihydroxy-1,3-diphenylpropan-1-one | High | High | Moderate |

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and fine chemicals due to its versatile reactivity.

Medicinal Chemistry

The compound's ability to modulate biological targets makes it a candidate for developing new therapeutic agents. Researchers are investigating its potential in treating diseases such as cancer and inflammatory disorders.

Material Science

In addition to its biological applications, this compound is used in material science for synthesizing polyphenylene dendrimers. These materials are significant in creating organic light-emitting diodes (OLEDs) due to their unique optical properties .

Propiedades

Número CAS |

92-08-0 |

|---|---|

Fórmula molecular |

C15H14O2 |

Peso molecular |

226.27 g/mol |

Nombre IUPAC |

1-(2-hydroxy-5-phenylphenyl)propan-1-one |

InChI |

InChI=1S/C15H14O2/c1-2-14(16)13-10-12(8-9-15(13)17)11-6-4-3-5-7-11/h3-10,17H,2H2,1H3 |

Clave InChI |

ZSXGTAJJTWCOFY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)O |

SMILES canónico |

CCC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)O |

Key on ui other cas no. |

5381-83-9 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.